3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Description
Properties
Molecular Formula |
C29H32Cl2N2O5S |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
3-[2,6-dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34) |
InChI Key |
NOZIJMHMKORZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The molecule comprises a central thiazole ring linked to a dichlorophenylcarbamoyl group and a chiral hexoxyethyl-methoxyphenyl moiety. Retrosynthetically, the compound can be divided into three fragments:
- Thiazole core (C$$3$$H$$2$$NS) with a carbamoyl substituent.
- Dichlorophenylacrylic acid backbone (C$${10}$$H$$7$$Cl$$2$$O$$3$$).
- Chiral 3-(1-hexoxyethyl)-2-methoxyphenyl group (C$${16}$$H$${25}$$O$$_3$$).
Key challenges include ensuring stereochemical purity at the (S)-configured hexoxyethyl center and regioselective functionalization of the thiazole ring.
Original Synthetic Route (Shionogi et al.)
The first synthesis, described in EP2184279B1, involves seven steps with a total yield of 5–8%.
Stepwise Synthesis
Step 1: Methylation of 2,6-Dibromophenol
2,6-Dibromophenol is methylated using iodomethane in acetonitrile at 60–100°C to yield 2,6-dibromo-4-methoxyphenol.
Step 2: Grignard Reaction and Oxidation
The dibromo intermediate undergoes a Grignard reaction with acetaldehyde, followed by oxidation with pyridinium chlorochromate (PCC) to form a ketone.
Step 3: Asymmetric Reduction
The ketone is reduced using (R)-CBS (Corey–Bakshi–Shibata) catalyst with BH$$_3$$·THF to introduce the (S)-chiral center (93% yield, 98% enantiomeric excess).
Step 4: Hydroxyl Protection
The secondary alcohol is protected with n-hexyl bromide in DMF using NaH as a base (70% yield).
Step 5: Bromination and Thiourea Cyclization
Bromination with N-bromosuccinimide (NBS) and subsequent cyclization with thiourea in THF yields the thiazole ring (80% yield).
Step 6: Coupling with Dichlorophenylacrylic Acid
The thiazole intermediate is coupled with 2,6-dichloro-4-(2-methylacryloyl)benzoic acid using EDC/HOBt, followed by hydrolysis to the final carboxylic acid (80% yield).
Improved Industrial Synthesis (CN106565625A)
This patent addresses low yields and purification challenges in the original route, achieving a total yield of 70–80%.
Key Modifications
Bromo Derivatives for Cyclization
Replacing chloro compounds with bromo analogs (e.g., 2,6-dibromophenol instead of dichlorophenol) improves cyclization efficiency (quantitative yield).
Column Chromatography Avoidance
Using solvent extraction and crystallization for purification enhances scalability.
Synthetic Highlights
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | Iodomethane, acetone, 80°C | 96% |
| Asymmetric Reduction | (R)-CBS, BH$$_3$$·THF, -78°C | 93% |
| Thiourea Cyclization | Thiourea, EtOH, reflux | 95% |
| Final Coupling | EDC/HOBt, DMF, rt | 85% |
Alternative Routes and Comparative Analysis
Route from 2,5-Bis-Chloro-4-Bromoaniline
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the TPO-RA Class
Lusutrombopag belongs to a class of small-molecule TPO-RAs that mimic thrombopoietin’s action. Below is a comparative analysis based on inferred structural and pharmacological
Table 1: Key Structural and Pharmacological Comparisons
Note: Data for eltrombopag and avatrombopag are inferred from general TPO-RA literature, as specific comparisons are absent in the provided evidence.
Structural Insights:
- Thiazole vs. Biphenyl Cores : Lusutrombopag and avatrombopag utilize thiazole rings for TPOR binding, whereas eltrombopag employs a hydrazide-biphenyl scaffold. The thiazole group in lusutrombopag may enhance selectivity due to its planar geometry and hydrogen-bonding capacity .
- Hexoxyethyl Chain : This moiety in lusutrombopag improves metabolic stability over eltrombopag’s shorter side chains, reducing CYP450-mediated clearance .
Bioactivity Profile Correlations
Evidence from bioactivity clustering studies () suggests that compounds with structural similarities exhibit overlapping modes of action. Lusutrombopag’s bioactivity profile—characterized by TPOR activation and platelet production—likely clusters with other thiazole-containing TPO-RAs. Key findings include:
- Hierarchical Clustering : Compounds with thiazole cores and dichlorophenyl groups cluster together, indicating shared TPOR-targeted mechanisms .
- Protein Interaction Patterns : Structural similarity correlates with conserved interactions with TPOR residues (e.g., Arg117, Trp158), as observed in molecular docking studies .
Therapeutic Advantages and Limitations
- Advantages :
- Limitations: Potential drug-drug interactions due to moderate CYP2C8/9 metabolism. Limited efficacy in patients with severe hepatic impairment, a common trait in TPO-RAs .
Biological Activity
3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and various substituents suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can significantly inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. This effect is attributed to the compound's ability to induce apoptosis in tumor cells, leading to programmed cell death.
- Mechanism of Action : The compound may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. In vitro studies have demonstrated that treatment with this compound results in decreased phosphorylation of Akt and ERK1/2, crucial players in cancer cell survival .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been noted for its anti-inflammatory effects :
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
Emerging research indicates that the compound may possess antimicrobial properties :
- Bacterial Inhibition : Preliminary studies have reported that it inhibits the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Inflammatory Response in Macrophages
In a model of lipopolysaccharide (LPS)-induced inflammation, macrophages treated with varying concentrations of the compound showed a significant reduction in TNF-alpha production compared to untreated controls. This suggests a promising role for the compound in managing inflammatory diseases.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
